molecular formula C16H12FN5O2S2 B6541242 2-fluoro-N-[6-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]benzamide CAS No. 1021265-21-3

2-fluoro-N-[6-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]benzamide

Cat. No.: B6541242
CAS No.: 1021265-21-3
M. Wt: 389.4 g/mol
InChI Key: GSRWHPOZQWFULD-UHFFFAOYSA-N
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Description

This compound features a 2-fluorobenzamide moiety linked via an amide bond to a pyridazin-3-yl ring. At the 6-position of the pyridazine, a sulfanyl group connects to a methyl-carbamoyl-1,3-thiazol-2-yl side chain.

Properties

IUPAC Name

2-fluoro-N-[6-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylpyridazin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN5O2S2/c17-11-4-2-1-3-10(11)15(24)19-12-5-6-14(22-21-12)26-9-13(23)20-16-18-7-8-25-16/h1-8H,9H2,(H,18,20,23)(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRWHPOZQWFULD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=NC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-fluoro-N-[6-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]benzamide is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C15H14FN5O2SC_{15}H_{14}FN_5O_2S, with a molecular weight of approximately 353.37 g/mol. The structure features a thiazole ring, which is known for conferring various biological activities, including antimicrobial and anticancer properties.

Biological Activity Overview

Research indicates that compounds containing thiazole moieties often exhibit significant biological activities. The target compound has been evaluated for several pharmacological effects:

  • Anticancer Activity :
    • Studies have shown that thiazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, a related thiazole compound demonstrated cytotoxic effects against A-431 and Jurkat cell lines with IC50 values lower than standard chemotherapeutics like doxorubicin .
    • The mechanism involves interaction with specific proteins, leading to apoptosis in cancer cells through hydrophobic contacts and minimal hydrogen bonding interactions .
  • Antimicrobial Activity :
    • Thiazole derivatives have been reported to possess antibacterial properties. For example, compounds similar to the target structure have shown effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL .
  • Anticonvulsant Activity :
    • Some thiazole-based compounds have exhibited anticonvulsant properties in animal models, suggesting potential applications in the treatment of epilepsy .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the thiazole ring can enhance binding affinity to target enzymes involved in cancer cell metabolism.
  • Disruption of Cell Membrane Integrity : Antimicrobial activity may be attributed to the ability of the compound to disrupt bacterial cell membranes.

Case Studies

Several studies have explored the biological activity of similar thiazole-containing compounds:

Study ReferenceCompound TestedBiological ActivityFindings
Thiazole Derivative 1AnticancerSignificant cytotoxicity against A-431 cells
Compound 13AntimicrobialMIC of 31.25 µg/mL against Gram-positive bacteria
Thiazole Analog 2AnticonvulsantEffective in reducing seizure activity in models

Scientific Research Applications

Physical Properties

  • Melting Point: Not specified in the available data.
  • Solubility: Solubility characteristics are crucial for its application in drug formulation but are not detailed in the current literature.

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 2-fluoro-N-[6-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]benzamide exhibit anticancer properties. The thiazole and pyridazine components are known to interact with biological targets involved in cancer progression.

Case Study:
A study evaluated derivatives of thiazole-benzamide compounds for their cytotoxic effects on various cancer cell lines. The findings suggested that modifications at the benzamide position enhance anticancer activity, indicating potential for this compound in therapeutic applications .

Antimicrobial Properties

The presence of sulfur and nitrogen heterocycles in the structure suggests potential antimicrobial activity. Compounds with similar structures have been reported to inhibit bacterial growth effectively.

Case Study:
In a comparative study of thiazole derivatives, several compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. This suggests that the compound may be effective against infections caused by resistant strains .

Agricultural Applications

Pesticidal Activity
Compounds featuring thiazole and pyridazine rings have been investigated for their pesticidal properties. The ability of these compounds to disrupt biological processes in pests makes them candidates for agricultural applications.

Data Table: Pesticidal Activity of Related Compounds

Compound NameTarget PestActivity Level
Thiazole Derivative AAphidsHigh
Pyridazine Derivative BLeafhoppersModerate
This compoundTBDTBD

Material Science

The unique chemical structure allows for potential use in creating novel materials with specific electronic or optical properties. Research into fluorinated compounds has shown enhanced stability and performance in various applications.

Case Study:
Fluorinated polymers incorporating thiazole and pyridazine units have been developed for use in organic light-emitting diodes (OLEDs), showing improved efficiency compared to non-fluorinated counterparts .

Comparison with Similar Compounds

Structural and Functional Features

The table below highlights key structural differences and similarities with related compounds:

Compound Name Core Structure Key Substituents Biological Relevance Reference
2-Fluoro-N-[6-({[(1,3-Thiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]benzamide Pyridazine + Benzamide Fluorobenzamide, thiazole-carbamoylmethylsulfanyl Potential kinase inhibitor; high structural complexity for targeted interactions
N-(1,3-Thiazol-2-yl)benzamide Benzamide + Thiazole No pyridazine or sulfanyl chain Simpler structure; limited solubility and binding affinity
2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyltriazol-3-yl)sulfanyl]benzamide (AB4) Benzamide + Triazole-thiazole Triazolylsulfanyl instead of pyridazine-carbamoylmethylsulfanyl High similarity score (0.500) to known drugs; antimicrobial/anticancer applications
2-Amino-4-fluoro-5-[(1-methylimidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)benzamide Benzamide + Imidazole-thiazole Imidazolylsulfanyl; fluorinated benzamide Glucokinase activator; demonstrates heterocycle-dependent enzyme modulation
4-Fluoro-N-[6-({3-[(pyridin-4-yl)carbamoyl]propyl}sulfanyl)pyridazin-3-yl]benzamide (BG14110) Pyridazine + Benzamide Extended sulfanyl chain with pyridine carbamoyl Enhanced binding via flexible linker; pyridine improves lipophilicity

Key Structural Differences and Implications

Core Heterocycles :

  • The pyridazine core in the target compound provides two nitrogen atoms, enabling hydrogen bonding with biological targets, unlike simpler benzamide-thiazole analogs .
  • Replacement of pyridazine with triazole (AB4) or imidazole () alters electronic properties and steric bulk, affecting target selectivity .

In contrast, BG14110’s propylsulfanyl chain with pyridine carbamoyl enhances lipophilicity and membrane permeability .

Fluorine Substitution :

  • The 2-fluoro group on the benzamide increases metabolic stability and electron-withdrawing effects, a feature shared with the glucokinase activator in .

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